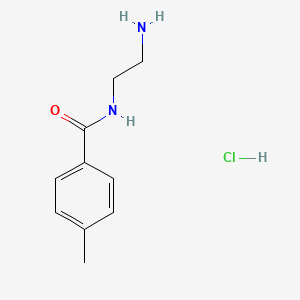

N-(2-aminoethyl)-4-methylbenzamide hydrochloride

Description

BenchChem offers high-quality N-(2-aminoethyl)-4-methylbenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-aminoethyl)-4-methylbenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-aminoethyl)-4-methylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-8-2-4-9(5-3-8)10(13)12-7-6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYVNMSEQZYNDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-aminoethyl)-4-methylbenzamide hydrochloride

This technical guide provides a comprehensive overview of N-(2-aminoethyl)-4-methylbenzamide hydrochloride, a molecule of interest within the broader class of benzamide derivatives. This document is intended for researchers, scientists, and professionals in drug development, consolidating key chemical data, a plausible synthesis protocol, and an exploration of its potential biological significance based on related compounds.

Chemical Identity and Core Data

N-(2-aminoethyl)-4-methylbenzamide hydrochloride is the hydrochloride salt of the parent compound, N-(2-aminoethyl)-4-methylbenzamide. The addition of hydrochloric acid protonates the primary amine, increasing the compound's polarity and often its aqueous solubility.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | N-(2-aminoethyl)-4-methylbenzamide hydrochloride | - |

| CAS Number | 17197-12-5 | [1] |

| Molecular Formula | C₁₀H₁₅ClN₂O | - |

| Parent Compound | N-(2-aminoethyl)-4-methylbenzamide | [2] |

| Parent CID | 13576898 | [2] |

Table 2: Physicochemical Properties (Computed & Analog-Based)

| Property | Value | Source/Basis |

| Molecular Weight | 214.69 g/mol | PubChem (for C₁₀H₁₅ClN₂O) |

| Monoisotopic Mass | 178.11061 Da | PubChemLite (for parent compound)[2][3] |

| XlogP (predicted) | 0.4 | PubChemLite (for parent compound)[2] |

| Appearance | Likely an off-white to light yellow crystalline solid | Based on related benzamides[4][5] |

| Solubility | Expected to be soluble in water and polar organic solvents | Based on related benzamides[4] |

Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis protocol for N-(2-aminoethyl)-4-methylbenzamide hydrochloride is not prominently available in the literature. However, a plausible and robust synthesis can be designed based on established methods for the formation of N-substituted benzamides. The following protocol is adapted from a general method for the synthesis of related N-(2-aminoethyl)-N-phenyl-benzamides[6].

The proposed synthesis involves two main stages:

-

Amide Bond Formation: Coupling of 4-methylbenzoyl chloride with N-Boc-ethylenediamine. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the primary amine, ensuring selective acylation of one of the amino groups in ethylenediamine.

-

Deprotection: Removal of the Boc group under acidic conditions to yield the desired primary amine, which is then isolated as its hydrochloride salt.

Plausible Synthesis Workflow

Caption: Plausible synthetic workflow for N-(2-aminoethyl)-4-methylbenzamide hydrochloride.

Step-by-Step Experimental Protocol

Materials:

-

4-Methylbenzoyl chloride

-

N-Boc-ethylenediamine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

4 M HCl in Dioxane

-

Diethyl ether

Procedure:

-

Amide Coupling: a. To a solution of N-Boc-ethylenediamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,N-Diisopropylethylamine (DIPEA) (1.2 eq). b. Cool the mixture to 4 °C in an ice bath. c. Slowly add a solution of 4-methylbenzoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture. d. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-Boc-N'-(4-methylbenzoyl)ethylenediamine intermediate. h. Purify the intermediate by flash column chromatography if necessary.

-

Boc Deprotection and Salt Formation: a. Dissolve the purified intermediate in a minimal amount of dioxane. b. Add a 4 M solution of HCl in dioxane (a significant excess, e.g., 5-10 eq) to the mixture at room temperature[6]. c. Stir the reaction for 2-4 hours, monitoring the deprotection by TLC. d. The hydrochloride salt of the product will precipitate out of the solution. e. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(2-aminoethyl)-4-methylbenzamide hydrochloride as a solid.

Potential Biological Activity and Signaling Pathways

While specific biological data for N-(2-aminoethyl)-4-methylbenzamide hydrochloride is limited, the broader classes of benzamide and 2-aminobenzamide derivatives are known to exhibit a range of pharmacological activities.

-

Antimicrobial and Antifungal Activity: Studies on various 2-aminobenzamide derivatives have demonstrated their potential as antimicrobial and antifungal agents[7]. The mechanism is not fully elucidated but may involve the specific arrangement of hydrogen bond donors and acceptors in the molecule[7]. Salicylanilides, a related class of N-phenylbenzamides, have also shown notable antibacterial and antimycobacterial properties[8].

-

Antitumor Activity: A significant area of research for benzamide derivatives is in oncology. Some N-(2-aminophenyl)benzamide compounds have been identified as potent inhibitors of histone deacetylases (HDACs), particularly class I HDACs[9][10]. HDAC inhibitors are a class of anticancer agents that can induce cell cycle arrest and apoptosis in tumor cells[9][10]. While the title compound lacks the N-phenyl group of these specific inhibitors, its structural similarity suggests that it could be a scaffold for developing new anticancer agents.

Proposed Mechanism of Action for Related Compounds (HDAC Inhibition)

Caption: Proposed antitumor mechanism of related benzamide derivatives via HDAC inhibition.

Safety and Handling

Safety data for N-(2-aminoethyl)-4-methylbenzamide hydrochloride is not specifically detailed. However, based on safety data sheets (SDS) for structurally related compounds like 4-(2-Aminoethyl)benzenesulfonamide and various aminobenzamides, the following precautions should be considered[11][12].

Table 3: GHS Hazard Information (Analog-Based)

| Hazard Class | Statement | Basis |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Based on 4-(2-aminoethyl)-N-methylbenzamide hydrochloride[13] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Based on 4-(2-aminoethyl)-N-methylbenzamide hydrochloride[13] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Based on 4-Aminobenzamide and 4-(2-aminoethyl)-N-methylbenzamide hydrochloride[13] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Based on 4-Aminobenzamide and 4-(2-aminoethyl)-N-methylbenzamide hydrochloride[13] |

Handling Recommendations:

-

Handle in accordance with good industrial hygiene and safety practices.

-

Use in a well-ventilated area or under a chemical fume hood.

-

Avoid breathing dust.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Wash hands thoroughly after handling[12].

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place[11].

Conclusion

N-(2-aminoethyl)-4-methylbenzamide hydrochloride is a chemical entity for which detailed experimental data is not widely published. However, by leveraging established synthetic methodologies for related compounds, a reliable synthesis protocol can be proposed. The potential biological activities of this molecule, inferred from the broader class of benzamide derivatives, suggest that it could be a valuable scaffold for further investigation in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents. Researchers working with this compound should adhere to strict safety protocols based on data from structurally similar molecules. This guide serves as a foundational resource to inform future research and development involving N-(2-aminoethyl)-4-methylbenzamide hydrochloride.

References

-

PubChem. 4-(2-aminoethyl)-N-methylbenzamide hydrochloride. Available from: [Link]

- Thermo Fisher Scientific. Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide. Available from: [Referenced from search result, no direct link available]

- Sigma-Aldrich. Safety Data Sheet: 4-Aminobenzamide. Available from: [Referenced from search result, no direct link available]

- TCI Chemicals. Safety Data Sheet: 3-Amino-N-methylbenzamide. Available from: [Referenced from search result, no direct link available]

-

Jasiewicz, B., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central. Available from: [Link]

- PubChemLite. 4-(2-aminoethyl)-n-methylbenzamide hydrochloride. Available from: [Referenced from search result, no direct link available]

-

MDPI. (2011). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Available from: [Link]

- PubChemLite. N-(2-aminoethyl)-4-methylbenzamide. Available from: [Referenced from search result, no direct link available]

- BenchChem. An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. Available from: [Referenced from search result, no direct link available]

-

PubChem. N-(2-aminoethyl)-N-(4-chlorophenyl)-4-methylbenzamide. Available from: [Link]

-

Frontiers in Pharmacology. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Available from: [Link]

-

Frontiers in Chemistry. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Available from: [Link]

Sources

- 1. 17197-12-5|N-(2-Aminoethyl)-4-methylbenzamide hydrochloride|BLD Pharm [bldpharm.com]

- 2. PubChemLite - N-(2-aminoethyl)-4-methylbenzamide (C10H14N2O) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - 4-(2-aminoethyl)-n-methylbenzamide hydrochloride (C10H14N2O) [pubchemlite.lcsb.uni.lu]

- 4. CAS 613-93-4: N-Methylbenzamide | CymitQuimica [cymitquimica.com]

- 5. N-Methylbenzamide | 613-93-4 [chemicalbook.com]

- 6. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor [frontiersin.org]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 4-(2-aminoethyl)-N-methylbenzamide hydrochloride | C10H15ClN2O | CID 126809482 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profiling and Solvent Selection for N-(2-aminoethyl)-4-methylbenzamide HCl

Executive Summary

N-(2-aminoethyl)-4-methylbenzamide hydrochloride (CAS: 17197-12-5) is a critical diamine intermediate often utilized in the synthesis of anti-arrhythmic agents, kinase inhibitors, and chemically modified surfaces.[1] As a hydrochloride salt of a primary amine, its solubility profile is governed by strong ionic lattice energies and hydrogen-bonding capabilities.

This technical guide provides a comprehensive solubility analysis based on physicochemical principles of benzamide-ethylamine salts. It categorizes solvents by thermodynamic compatibility and details a Standard Operating Procedure (SOP) for empirically determining exact solubility limits (

Part 1: Physicochemical Basis of Solubility

To predict and manipulate the solubility of N-(2-aminoethyl)-4-methylbenzamide HCl, one must understand the competing energetic forces at play:

-

Crystal Lattice Energy (

): The hydrochloride salt forms a stable crystal lattice held together by ionic interactions between the protonated ammonium group ( -

Solvation Energy (

): Dissolution occurs only when the solvent-solute interactions (ion-dipole and H-bonding) overcome the lattice energy.

Structural Drivers

-

Ionic Head (

): Dictates high solubility in high-dielectric protic solvents (Water, MeOH). -

Benzamide Core (

): Provides moderate lipophilicity but is generally overridden by the salt character in non-polar media. -

4-Methyl Group: Adds slight hydrophobicity, making the compound marginally less water-soluble than its unsubstituted benzamide analogue, but significantly more soluble in organic media than highly polar zwitterions.

Part 2: Solubility Profile & Solvent Categorization

Note: Qualitative classifications are derived from structure-property relationships of analogous benzamide hydrochloride salts.

Table 1: Predicted Solubility Profile

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Polar Protic | Water, Methanol | High (>100 mg/mL) | Strong ion-dipole interactions stabilize the |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Excellent cation solvation via oxygen lone pairs; disrupts lattice effectively. |

| Lower Alcohols | Ethanol, Isopropanol | Moderate (10–50 mg/mL) | Reduced dielectric constant compared to MeOH increases ion-pairing, lowering solubility. |

| Polar Organic | Acetone, Acetonitrile | Low (<5 mg/mL) | Insufficient H-bond donation to stabilize the chloride ion effectively. |

| Non-Polar | DCM, Toluene, Hexane | Negligible (<0.1 mg/mL) | Lack of polarity prevents overcoming the high lattice energy of the salt. |

Application Insight: Purification Strategy

The sharp solubility contrast between Methanol (High) and Ethyl Acetate/Ether (Negligible) identifies an ideal Anti-Solvent Recrystallization system.

-

Dissolve: In minimal hot Methanol.

-

Precipitate: By adding Ethyl Acetate or Diethyl Ether.

Part 3: Experimental Protocol (SOP)

Objective: Determine the Thermodynamic Equilibrium Solubility (

Method: Saturation Shake-Flask (Gravimetric/HPLC)

This protocol ensures differentiation between kinetic supersaturation and true thermodynamic equilibrium.

Materials

-

Compound: N-(2-aminoethyl)-4-methylbenzamide HCl (micronized preferred).

-

Solvent: HPLC grade (dried if assessing anhydrous solubility).

-

Equipment: Thermomixer, 0.45 µm PTFE Syringe Filters, HPLC or Analytical Balance.

Workflow Diagram

Figure 1: Step-by-step workflow for determining thermodynamic solubility.

Detailed Steps

-

Preparation: Place ~50 mg of compound into a 2 mL HPLC vial. Add 500 µL of solvent.

-

Saturation: If the solid dissolves completely immediately, add more solid until a suspension persists (opaque liquid).

-

Equilibration: Agitate at 25°C (or target temp) for 24 hours. Critical: Ensure solid is present at all times.

-

Separation: Centrifuge at 10,000 rpm for 5 mins. Filter the supernatant through a 0.45 µm syringe filter (Pre-saturate filter to avoid loss).

-

Quantification:

Part 4: Solvation Mechanism & pH Dependence

Understanding the pH-dependent solubility switch is vital for extraction (work-up) procedures.

pH Switching Behavior

-

pH < 7 (Acidic/Neutral): Exists as Cationic Salt . Water soluble, Organic insoluble.

-

pH > 10 (Basic): Deprotonates to Free Base . Water insoluble, Organic soluble (DCM, EtOAc).

Figure 2: Thermodynamic mechanism of salt dissolution in polar media.

References

-

PubChem. (2025).[6][7] Compound Summary: 4-(2-aminoethyl)-N-methylbenzamide hydrochloride.[7][8] National Library of Medicine. [Link]

-

Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today. [Link]

-

Völgyi, G., et al. (2010). Potentiometric and thermodynamic solubility of drug substances. Analytica Chimica Acta. [Link]

-

Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. 17197-12-5|N-(2-Aminoethyl)-4-methylbenzamide hydrochloride|BLD Pharm [bldpharm.com]

- 2. scribd.com [scribd.com]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. N-(2-aminoethyl)-N-(4-chlorophenyl)-4-methylbenzamide | C16H17ClN2O | CID 28769553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(2-aminoethyl)-N-methylbenzamide hydrochloride | C10H15ClN2O | CID 126809482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 4-(2-aminoethyl)-n-methylbenzamide hydrochloride (C10H14N2O) [pubchemlite.lcsb.uni.lu]

Technical Guide: Biological Potential of N-(2-aminoethyl)-4-methylbenzamide Derivatives

The following technical guide provides an in-depth analysis of N-(2-aminoethyl)-4-methylbenzamide and its derivatives. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the molecule's utility as a privileged scaffold in Fragment-Based Drug Discovery (FBDD).

Executive Summary

N-(2-aminoethyl)-4-methylbenzamide (CAS: 547726-15-4) represents a versatile chemical scaffold characterized by a benzamide cap , an ethylenediamine linker , and a terminal primary amine .[1] While often utilized as a synthetic intermediate, its structural motifs align closely with several validated pharmacophores.

This guide analyzes its biological potential across three primary therapeutic axes:

-

Epigenetic Modulation: As a "Cap-Linker" precursor for Histone Deacetylase (HDAC) inhibitors.[1]

-

Neurology: As a simplified pharmacophore for Dopamine D2/D3 receptor antagonists (benzamide antipsychotics).[1]

-

Infectious Disease: As a lead fragment for anti-trypanosomal agents and antibiotic adjuvants.[1]

Chemical Basis & Rationale

The molecule adheres to the Rule of Three , making it an ideal starting point for fragment-based screening.

| Property | Value (Predicted) | Medicinal Chemistry Significance |

| Molecular Weight | ~178.23 Da | Ideal for FBDD; allows significant growth during optimization.[1] |

| cLogP | ~1.2 | Moderate lipophilicity; suggests good membrane permeability and CNS potential.[1] |

| H-Bond Donors | 2 (Amide NH, Amine NH₂) | Critical for active site anchoring (e.g., Asp/Glu residues).[1] |

| H-Bond Acceptors | 2 (Carbonyl O, Amine N) | Facilitates water-mediated bridging or direct receptor interaction.[1] |

| Rotatable Bonds | 4 | Flexible linker allows the terminal amine to orient into diverse pockets. |

Structure-Activity Relationship (SAR) Insight: The 4-methyl group (p-tolyl moiety) provides a hydrophobic handle that often improves binding affinity compared to the unsubstituted phenyl ring.[1] In HDAC inhibitors, this group occupies the surface-exposed "cap" region, while the ethylenediamine chain mimics the lysine substrate, guiding the molecule toward the catalytic core.

Therapeutic Applications & Mechanisms[2]

A. Oncology: Histone Deacetylase (HDAC) Inhibition

The N-(2-aminoethyl)benzamide motif is a validated scaffold for Class I HDAC inhibitors (e.g., CI-994 analogs).[1][2]

-

Mechanism: The terminal amine can serve as a weak Zinc-Binding Group (ZBG) or, more commonly, as an attachment point for stronger ZBGs (like hydroxamic acids or o-aminoanilides).[1]

-

Pathway: Inhibition of HDACs prevents the deacetylation of histone tails

Chromatin relaxation (Euchromatin)

B. Neurology: Dopamine Receptor Modulation

Benzamides are a historic class of antipsychotics (e.g., Sulpiride, Amisulpride).

-

Pharmacophore Alignment: The 4-methylbenzamide core mimics the lipophilic "tail" of D2/D3 antagonists. The ethylenediamine chain represents a simplified version of the pyrrolidine-based side chains found in high-affinity drugs.[1]

-

Potential: While likely possessing lower affinity than Sulpiride, derivatives of N-(2-aminoethyl)-4-methylbenzamide can act as selective probes or "minimalist" ligands to study orthosteric binding sites without the steric bulk of complex heterocycles.[1]

C. Infectious Disease: Anti-Trypanosomal Activity

Recent phenotypic screens have identified N-(2-aminoethyl)benzamides as potent hits against Trypanosoma brucei (causative agent of Sleeping Sickness).[1][3]

-

Activity: Derivatives with hydrophobic substitutions (like the 4-methyl group) show micromolar EC50 values.[1]

-

Adjuvant Potential: The primary amine can disrupt bacterial outer membranes in Gram-negative species, potentially acting as an adjuvant to sensitize resistant strains to traditional antibiotics (e.g., in combination with beta-lactams).

Visualizing the Mechanism

The following diagram illustrates the dual potential of this scaffold in Epigenetics (HDAC) and Neurology (Dopamine).[1]

Caption: Dual mechanistic pathways: Epigenetic modulation via HDAC inhibition and CNS regulation via Dopamine D2 antagonism.[1]

Experimental Protocols

Protocol A: Synthesis of N-(2-aminoethyl)-4-methylbenzamide

Objective: Efficient synthesis avoiding bis-acylation of the diamine. Self-Validation: The use of Mono-Boc protection ensures a single amide bond formation.[1]

Materials:

-

4-Methylbenzoic acid (1.0 eq)[1]

-

N-Boc-ethylenediamine (1.1 eq)[1]

-

EDC[1]·HCl (1.2 eq)

-

HOBt (1.2 eq)[1]

-

DIPEA (3.0 eq)[1]

-

Dichloromethane (DCM)[1]

-

Trifluoroacetic acid (TFA)[1]

Step-by-Step Methodology:

-

Activation: Dissolve 4-methylbenzoic acid in DCM (0.1 M) at 0°C. Add EDC·HCl, HOBt, and DIPEA. Stir for 15 min to form the active ester.

-

Coupling: Add N-Boc-ethylenediamine dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

-

Checkpoint: Monitor via TLC (50% EtOAc/Hexane).[1] The acid spot should disappear.

-

-

Workup: Wash with 1M HCl, sat. NaHCO₃, and brine. Dry organic layer over MgSO₄ and concentrate to yield the Boc-protected intermediate.[1]

-

Deprotection: Dissolve intermediate in DCM/TFA (4:1 v/v). Stir at RT for 2 hours.

-

Isolation: Concentrate in vacuo. Basify with sat. NaHCO₃ to pH 9 and extract with DCM (3x).

-

Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH 90:9:1) to obtain the free amine as a pale oil/solid.[1]

Protocol B: Fluorometric HDAC Inhibition Assay

Objective: Determine the IC50 of the derivative against nuclear extract or recombinant HDACs.

-

Preparation: Dilute the test compound in DMSO (10-point serial dilution).

-

Incubation: Mix 10 µL of compound with 15 µL of HDAC enzyme solution (e.g., HeLa nuclear extract) in a 96-well black plate. Incubate at 37°C for 30 min.

-

Substrate Addition: Add 25 µL of fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).[1] Incubate for 30-60 min at 37°C.

-

Development: Add 50 µL of Developer Solution (Trypsin/TSA) to stop the reaction and release the fluorophore. Incubate for 15 min.

-

Measurement: Read fluorescence at Ex/Em = 360/460 nm.

-

Analysis: Plot Relative Fluorescence Units (RFU) vs. log[Concentration] to calculate IC50 using non-linear regression.

Future Outlook & Strategic Recommendations

-

Fragment Linking: Use the terminal amine to link this scaffold with known kinase inhibitors (e.g., hinge binders) to create "Dual-Target" inhibitors.[1]

-

PROTAC Design: The primary amine is an excellent handle for attaching E3 ligase ligands (e.g., Thalidomide derivatives) to degrade specific proteins recognized by the benzamide cap.

-

CNS Optimization: To improve blood-brain barrier (BBB) penetration for neurological targets, consider rigidifying the ethyl linker into a cyclopropyl or piperidine ring.[1]

References

-

BenchChem. (2025).[1][4] The Strategic Deployment of N-(2-aminoethyl)-2-hydroxybenzamide in Fragment-Based Drug Design: A Technical Guide. Retrieved from [1]

-

Smolecule. (2023).[1][5] Biological Activity of N-(2-aminoethyl)benzamide and its Derivatives. Retrieved from [1]

-

Zhang, L., et al. (2019).[1][2] "Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor". Frontiers in Pharmacology. Retrieved from [1]

-

Nawaz, M., et al. (2016).[1] "Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors".[1][3] Bioorganic & Medicinal Chemistry. Retrieved from [1]

-

Google Patents. (2019).[1] WO2019174279A1 - 1,2-benzisoselenazol-3(2h)-one and 1,2-benzisothiazol-3(2h)-one derivatives as beta-lactam antibiotic adjuvants.[1] Retrieved from

Sources

- 1. 4-(2-aminoethyl)-N-methylbenzamide hydrochloride | C10H15ClN2O | CID 126809482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 3. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocols: N-(2-aminoethyl)-4-methylbenzamide HCl as a Linker in Drug Design

Abstract

Linker technology is a cornerstone of modern drug design, particularly in the development of targeted therapies like antibody-drug conjugates (ADCs) or Proteolysis-Targeting Chimeras (PROTACs). The linker's chemical structure is critical, governing the stability, solubility, and release kinetics of the payload, which in turn dictates the overall efficacy and safety of the conjugate.[][] This document provides a detailed guide for researchers on the application of N-(2-aminoethyl)-4-methylbenzamide hydrochloride as a non-cleavable linker. This linker offers a semi-rigid backbone, combining an aliphatic ethylamine for conjugation with an aromatic benzamide for structural stability. We provide its physicochemical properties, a robust protocol for conjugation to a carboxyl-containing payload using standard carbodiimide chemistry, methods for characterization, and key design considerations for its use in drug development programs.

Introduction and Principle of Application

N-(2-aminoethyl)-4-methylbenzamide HCl is a bifunctional molecule designed for use as a linker. Its utility in drug design stems from its two key features:

-

A Primary Aliphatic Amine (-NH₂): This group serves as the primary reactive handle. Presented as a hydrochloride salt for improved stability and handling, the free amine can be readily liberated in situ to react with various electrophilic functional groups.[3][4] The most common application is the formation of a highly stable amide bond when coupled with a carboxylic acid on a drug payload or targeting ligand.[5]

-

A Stable 4-Methylbenzamide Core: This portion of the molecule acts as a rigid spacer. Unlike flexible linkers such as polyethylene glycol (PEG), the aromatic ring introduces conformational rigidity. This rigidity can be advantageous in controlling the spatial relationship between the conjugated molecules, which can influence binding to the target and overall pharmacokinetic properties.[6] The amide bond within this core is exceptionally stable under physiological conditions, classifying it as a "non-cleavable" linker component.[7] Drug conjugates with non-cleavable linkers typically rely on the complete degradation of the carrier protein (e.g., an antibody in a lysosome) to release the drug payload.[7]

This combination of a reactive terminus and a stable, rigid core makes N-(2-aminoethyl)-4-methylbenzamide HCl a valuable tool for creating robust, well-defined drug conjugates where premature drug release is undesirable.

Physicochemical and Handling Properties

Properly understanding the linker's properties is crucial for successful conjugation and purification.

Table 1: Physicochemical Properties of N-(2-aminoethyl)-4-methylbenzamide HCl

| Property | Value | Source / Comment |

|---|---|---|

| IUPAC Name | 4-(2-aminoethyl)-N-methylbenzamide;hydrochloride | PubChem CID: 126809482[8] |

| Molecular Formula | C₁₀H₁₅ClN₂O | PubChem CID: 126809482[8] |

| Molecular Weight | 214.69 g/mol | PubChem CID: 126809482[8] |

| Appearance | White to off-white solid (predicted) | General property of similar compounds. |

| Reactive Group | Primary Aliphatic Amine | The terminal -NH₂ group. |

| Solubility | Soluble in aqueous buffers (e.g., PBS, MES), DMF, DMSO. | The HCl salt form enhances aqueous solubility. |

| Storage | Store at 2-8°C, desiccated. Hygroscopic. | Protect from moisture to prevent hydrolysis and clumping. |

Sources

- 3. echemi.com [echemi.com]

- 4. quora.com [quora.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. 4-(2-aminoethyl)-N-methylbenzamide hydrochloride | C10H15ClN2O | CID 126809482 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Peptide Coupling with N-(2-aminoethyl)-4-methylbenzamide Hydrochloride

Introduction & Utility

N-(2-aminoethyl)-4-methylbenzamide hydrochloride (CAS: 17197-12-5, salt form varies) is a bifunctional building block frequently used in medicinal chemistry and chemical biology. It features a benzamide core (acting as a pharmacophore or rigid spacer) and a primary amine tethered by an ethyl linker.

Key Applications:

-

Fragment-Based Drug Discovery (FBDD): Used as a "capping" agent to probe hydrophobic pockets in histone deacetylase (HDAC) or kinase inhibitors.

-

Linker Chemistry: Acts as a spacer between a carboxylic acid-containing payload (e.g., fluorophore, drug) and a target molecule.

-

Surface Functionalization: Used to introduce benzamide moieties onto carboxylated surfaces (beads, resins) via amide bonds.

This guide addresses the specific challenge of using the hydrochloride salt form in peptide coupling. Failure to properly neutralize the amine salt is the #1 cause of low yields in these reactions.

Chemical Profile & Handling

| Property | Specification |

| Compound | N-(2-aminoethyl)-4-methylbenzamide hydrochloride |

| Formula | |

| MW | ~214.69 g/mol (Salt); ~178.23 g/mol (Free Base) |

| Solubility | Soluble in Water, DMSO, DMF, Methanol. Sparingly soluble in DCM/Ether. |

| pKa (Amine) | ~8.8–9.5 (Primary amine) |

| Hygroscopicity | Moderate. Store in desiccator at -20°C. |

Critical Handling Note: As an HCl salt, the terminal amine is protonated (

Mechanism of Action

The coupling reaction proceeds via the activation of a carboxylic acid partner, followed by the nucleophilic attack of the N-(2-aminoethyl)-4-methylbenzamide.

Visualization: HATU-Mediated Activation & Coupling

The following diagram illustrates the activation pathway and the critical deprotonation step required for the HCl salt.

Caption: Mechanism showing parallel activation of the acid and mandatory deprotonation of the amine salt.

Protocol A: Organic Phase Synthesis (High Yield)

Best for: Small molecule synthesis, hydrophobic carboxylic acids. Reagents: HATU (or PyBOP), DIPEA (N,N-Diisopropylethylamine), DMF (Anhydrous).

Stoichiometry Table

| Component | Equivalents (eq) | Role |

| Carboxylic Acid | 1.0 | Limiting Reagent |

| Amine HCl Salt | 1.1 – 1.2 | Nucleophile |

| HATU | 1.1 – 1.2 | Activator |

| DIPEA | 3.0 – 4.0 | CRITICAL: 1 eq neutralizes HCl, 1 eq activates acid, 1-2 eq maintains basic pH. |

Step-by-Step Procedure

-

Preparation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (concentration 0.1 M – 0.2 M).

-

Activation: Add DIPEA (2.0 eq) followed by HATU (1.1 eq). Stir at Room Temperature (RT) for 5–10 minutes.

-

Note: The solution should turn slightly yellow.

-

-

Amine Preparation: In a separate vial, dissolve N-(2-aminoethyl)-4-methylbenzamide hydrochloride (1.2 eq) in a minimal amount of DMF. Add DIPEA (1.0–1.5 eq) to this vial to pre-neutralize the salt.

-

Coupling: Add the amine solution to the activated acid mixture dropwise.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass = Acid Mass + 178.23 - 18.02).

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).[1]

-

Wash 2x with 5% LiCl (removes DMF).

-

Wash 1x with Sat.

(removes unreacted acid). -

Wash 1x with Brine. Dry over

.

-

Protocol B: Aqueous/Bioconjugation (Water Soluble)

Best for: Protein labeling, modifying water-soluble peptides, or surface conjugation. Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS.

The pH Paradox

-

Activation (EDC): Most efficient at pH 4.5 – 6.0.[2]

-

Coupling (Amine): The amine HCl salt must be deprotonated to react, requiring pH > 7.5.

-

Solution: A two-step protocol is required to maximize efficiency.

Step-by-Step Procedure

-

Activation Step:

-

Dissolve the Carboxylic Acid (e.g., protein/peptide) in MES Buffer (0.1 M, pH 6.0) .

-

Add EDC (10 eq) and Sulfo-NHS (25 eq).

-

React for 15 minutes at RT.

-

Optional: Desalt (Zeba spin column) to remove excess EDC if the protein is sensitive to cross-linking.[3]

-

-

Amine Preparation:

-

Dissolve N-(2-aminoethyl)-4-methylbenzamide hydrochloride in PBS (1X, pH 7.4) or Borate Buffer (pH 8.5).

-

Check pH: Ensure the solution pH is > 7.5. If acidic due to the HCl salt, adjust carefully with dilute NaOH.

-

-

Conjugation:

-

Purification: Dialysis or Size Exclusion Chromatography (SEC) to remove excess small molecule amine.

Troubleshooting & Optimization (Expertise)

Common Failure Modes

-

Low Yield (Salt Interference):

-

Side Reactions (Guanidinylation):

-

Solubility Issues:

-

The 4-methylbenzamide group is moderately hydrophobic. If the reaction precipitates in water (Protocol B), add 10-20% DMSO or Ethanol to the buffer.

-

Experimental Workflow Diagram

Caption: Decision tree for selecting the correct protocol based on solvent compatibility.

References

-

PubChem. 4-(2-aminoethyl)-N-methylbenzamide hydrochloride | C10H15ClN2O.[5] National Library of Medicine. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

Sources

Microwave-assisted synthesis using N-(2-aminoethyl)-4-methylbenzamide HCl

Application Note: High-Efficiency Microwave Transformations of N-(2-aminoethyl)-4-methylbenzamide HCl

Introduction & Strategic Value

N-(2-aminoethyl)-4-methylbenzamide hydrochloride (CAS: 1502-45-0 analogue/derivative) represents a "privileged scaffold" in medicinal chemistry. It contains two distinct nitrogen centers: a chemically robust amide linkage and a reactive primary amine. This duality makes it an ideal building block for:

-

Fragment-Based Drug Discovery (FBDD): Serving as a linker to connect aryl cores with diverse pharmacophores.

-

Heterocycle Synthesis: Acting as a direct precursor for 2-substituted imidazolines via cyclodehydration.

Microwave-assisted synthesis is particularly advantageous for this substrate.[1][2] The polar nature of the amide bond and the ionic character of the HCl salt result in a high loss tangent (

Chemical Profile & Handling

Compound: N-(2-aminoethyl)-4-methylbenzamide HCl

Structure: 4-Me-Ph-C(=O)NH-CH

Critical Handling Note: As an HCl salt, the primary amine is protonated (

Application I: Intramolecular Cyclodehydration to 2-(p-Tolyl)-2-Imidazoline

Objective: Synthesis of 2-aryl-2-imidazolines without corrosive dehydrating agents. Mechanism: The reaction is driven by the entropy of water release. Microwave irradiation overcomes the activation energy barrier for the attack of the terminal amine on the amide carbonyl, followed by elimination of water.

Experimental Protocol

Reagents:

-

Substrate: N-(2-aminoethyl)-4-methylbenzamide HCl (1.0 mmol, 215 mg)

-

Catalyst/Support: Calcium Oxide (CaO) powder (200 mg) – Acts as both base and dehydrating agent.

-

Solvent: Ethanol (absolute, 2 mL) or Solvent-free (dry mix).

Step-by-Step Workflow:

-

Preparation: In a 10 mL microwave process vial, mix the substrate and CaO. If using solvent, add Ethanol and a magnetic stir bar.

-

Sealing: Cap the vial with a PTFE/silicone septum.

-

Irradiation:

-

Mode: Dynamic Power (maintain temperature).

-

Temperature: 160 °C.

-

Hold Time: 15 minutes.

-

Pressure Limit: 15 bar (Ethanol generates significant pressure; ensure vial rating).

-

-

Workup:

-

Cool to room temperature (compressed air cooling).

-

Dilute with DCM (10 mL) and filter through a Celite pad to remove calcium salts.

-

Concentrate filtrate in vacuo.

-

-

Purification: The product is typically >95% pure.[3] If necessary, recrystallize from cyclohexane.

Data Summary:

| Parameter | Conventional Thermal | Microwave Method |

| Reagent | CaO (Green) | |

| Temp/Time | Reflux (4-8 hrs) | 160°C (15 min) |

| Yield | 65-75% | 88-92% |

| Workup | Acid/Base extraction (Messy) | Filtration (Clean) |

Application II: Catalyst-Free Direct Amidation (Library Generation)

Objective: Rapid derivatization of the primary amine to create a library of bis-amides. Innovation: Utilizing the "thermal effect" of microwaves to drive direct condensation between carboxylic acids and the amine, bypassing expensive coupling reagents (HATU, EDC).

Experimental Protocol

Reagents:

-

Substrate: N-(2-aminoethyl)-4-methylbenzamide HCl (0.5 mmol)

-

Reactant: Diverse Carboxylic Acids (0.55 mmol, 1.1 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.0 mmol, 2 equiv) – Essential to neutralize HCl and solubilize the acid.

-

Solvent: Xylene or Anisole (1-2 mL) – High boiling, non-polar solvents promote water removal.

Step-by-Step Workflow:

-

Loading: Add substrate, carboxylic acid, DIPEA, and solvent to a 2-5 mL microwave vial.

-

Irradiation:

-

Temp: 170 °C.

-

Time: 20 minutes.

-

Stirring: High.[4]

-

-

Scavenging (Purification):

-

Dilute reaction mixture with MeOH (2 mL).

-

Pass through a pre-wetted SCX-2 (Strong Cation Exchange) cartridge.

-

Logic: The bis-amide product is non-basic and elutes. Unreacted starting amine is trapped by the sulfonic acid resin.

-

-

Evaporation: Remove solvent to yield the pure bis-amide.

Mechanistic & Workflow Visualization

Figure 1: Cyclodehydration Mechanism (Imidazoline Formation)

Caption: Mechanistic pathway for the microwave-driven cyclodehydration. The high temperature facilitates the intramolecular nucleophilic attack and subsequent water elimination.

Figure 2: General Workflow for Library Synthesis

Caption: Operational workflow for parallel synthesis using SCX purification to ensure high-throughput efficiency.

Troubleshooting & Optimization

-

Problem: Charring or dark reaction mixture.

-

Cause: Excessive temperature causing oxidative degradation of the aliphatic chain.

-

Solution: Reduce temperature to 140°C and extend time, or switch to an inert atmosphere (flush vial with Nitrogen/Argon before sealing).

-

-

Problem: Low conversion in Amidation.

-

Cause: Sublimation of the carboxylic acid or insufficient base.

-

Solution: Ensure the vessel is filled to at least 20% volume to absorb microwaves efficiently. Add a "susceptor" like ionic liquid or graphite powder if using non-polar solvents.

-

References

-

Pathan, M. Y., et al. (2006).[4] Microwave-assisted facile synthesis of 2-substituted 2-imidazolines. Arkivoc.

-

Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron.

-

Santagada, V., et al. (2009). Microwave-Enhanced Synthesis of Cyclic Amidines. Current Medicinal Chemistry.

-

Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition.

Sources

Application Note: Solid-Phase Synthesis Strategies using N-(2-aminoethyl)-4-methylbenzamide HCl

This Application Note is structured to guide researchers through the practical integration of N-(2-aminoethyl)-4-methylbenzamide HCl into Solid-Phase Synthesis (SPS) workflows. It focuses on its utility as a "privileged fragment" in the design of histone deacetylase (HDAC) inhibitors, kinase inhibitors, and peptidomimetics.

Abstract & Strategic Utility

N-(2-aminoethyl)-4-methylbenzamide HCl (hereafter referred to as Fragment A ) represents a high-value "capping" building block in combinatorial chemistry. Structurally, it consists of a 4-methylbenzoyl "head group" linked to an ethylenediamine spacer.

In drug discovery, this motif is a bioisostere for several known pharmacophores. Its primary applications in Solid-Phase Synthesis (SPS) include:

-

HDAC Inhibitor Libraries: It serves as a pre-formed "cap-linker" moiety, allowing rapid diversification of the Zinc-Binding Group (ZBG) on the resin.

-

Peptidomimetic Capping: Used to terminate N-terminal peptide chains with a lipophilic, metabolically stable aryl-amide.

-

Fragment-Based Drug Discovery (FBDD): Its primary amine allows for facile nucleophilic displacement or reductive amination on resin-bound electrophiles.

Chemical Properties & Handling

Fragment A is supplied as a Hydrochloride (HCl) salt. This improves shelf stability but requires specific neutralization protocols during SPS to prevent capping failures or resin aggregation.

| Property | Data |

| Chemical Formula | C₁₀H₁₄N₂O · HCl |

| Molecular Weight | 214.69 g/mol |

| Solubility | Soluble in Water, DMSO, Methanol. Sparingly soluble in DCM. |

| pKa (Conjugate Acid) | ~9.0 (Primary Amine) |

| Storage | Desiccate at +4°C. Hygroscopic. |

Critical Handling Protocol: In Situ Neutralization

Direct addition of the HCl salt to resin-bound electrophiles (e.g., activated esters) will inhibit the reaction due to protonation of the nucleophilic amine.

-

Standard Practice: Dissolve Fragment A in DMF/DMSO (9:1). Add 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine) relative to the salt before adding to the resin mixture.

-

Observation: A slight precipitate (DIPEA·HCl) may form; this does not interfere with most SPS reactions but can be filtered if using continuous flow systems.

Application I: Synthesis of HDAC Inhibitor Libraries (The "Cap-Linker" Strategy)

Context: Many HDAC inhibitors (e.g., Entinostat, CI-994) consist of a Cap, a Linker, and a Zinc-Binding Group (ZBG). Fragment A provides the Cap and Linker pre-assembled. Strategy: The ZBG is immobilized on the resin (e.g., Trityl resin), and Fragment A is coupled to it.

Workflow Diagram

Detailed Protocol: Reductive Amination on Resin

Objective: Couple Fragment A to a resin-bound aldehyde to create a secondary amine linker.

-

Resin Preparation: Swell 100 mg of aldehyde-functionalized resin (e.g., 4-formylbenzoyl-AM resin) in DCM for 30 min. Drain.

-

Free Basing: In a separate vial, dissolve Fragment A (5 equiv. relative to resin loading) in anhydrous DMF. Add DIPEA (5 equiv.). Vortex for 2 min.

-

Imine Formation: Add the neutralized amine solution to the resin. Add Trimethyl orthoformate (TMOF) (10 equiv.) to scavenge water. Shake for 3 hours at Room Temperature (RT).

-

Reduction: Drain the resin (do not wash). Add a suspension of NaBH(OAc)₃ (Sodium triacetoxyborohydride, 5 equiv.) in DMF containing 1% Acetic Acid.

-

Reaction: Shake for 16 hours at RT.

-

Washing: Drain and wash with DMF (3x), MeOH (3x), DCM (3x).

-

Validation: Perform a Chloranil Test . A dark blue/green color indicates the successful formation of a secondary amine.

Application II: N-Terminal Capping of Peptidomimetics

Context: The 4-methylbenzamide group acts as a hydrophobic cap that protects peptides from exopeptidases and improves cell permeability. Strategy: Standard amide coupling to a resin-bound peptide with a free N-terminus.

Workflow Diagram

Detailed Protocol: Activated Ester Coupling

Objective: Attach Fragment A to a resin-bound carboxylic acid (e.g., a peptide side chain or N-terminal succinic acid spacer).

-

Activation: To the resin-bound acid (0.1 mmol scale), add HATU (0.4 mmol) and HOAt (0.4 mmol) dissolved in DMF (2 mL).

-

Base Addition: Add DIPEA (0.8 mmol) to the resin mixture. Shake for 2 minutes to pre-activate the acid.

-

Coupling: Add Fragment A (0.5 mmol) and an additional portion of DIPEA (0.5 mmol) to neutralize the HCl salt.

-

Incubation: Shake for 2–4 hours at RT.

-

Monitoring: Perform a Kaiser Test . The resin beads should remain colorless (negative), indicating the free amine of Fragment A has not reacted? Correction: The Kaiser test monitors the resin. Since the resin holds the activated acid, a Kaiser test is irrelevant here. Instead, monitor by LC-MS after micro-cleavage .

-

Micro-cleavage Protocol: Take ~20 beads, treat with 20 µL TFA/H2O (95:5) for 15 min. Inject supernatant into LC-MS. Look for mass [M+H]+ = Scaffold_Mass + 176.1 (Mass of Fragment A minus H2O).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Coupling Yield | Incomplete neutralization of HCl salt. | Pre-mix Fragment A with DIPEA in a separate vial before adding to the resin. Ensure pH > 8 (wet pH paper). |

| Gelatinous Resin | Salt precipitation (DIPEA·HCl) clogging pores. | Wash resin with 10% MeOH in DCM followed by pure DMF to dissolve salts. |

| Side Reactions | Nucleophilic attack by the amide nitrogen (rare). | The amide nitrogen is non-nucleophilic under standard conditions. If observed, ensure temperature < 40°C. |

References

-

Zhang, L., et al. (2019).[1] "Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide as a Potent Histone Deacetylase Inhibitor."[1][2] Frontiers in Pharmacology.

-

Hermann, T., et al. (2005). "Solid-phase synthesis of benzimidazole libraries biased for RNA targets." Molecular Diversity.

-

Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research.[3]

-

BenchChem Application Data. "Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: An Application Note."

Sources

- 1. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 2. Frontiers | Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor [frontiersin.org]

- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving reaction yields when using N-(2-aminoethyl)-4-methylbenzamide hydrochloride

Optimization, Troubleshooting, and Protocol Guide[1]

Status: Operational Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist, Synthesis Division[1]

Introduction

Welcome to the Technical Support Center. You are likely working with N-(2-aminoethyl)-4-methylbenzamide hydrochloride (CAS: 17197-12-5 or related derivatives).[1]

This molecule is a bifunctional building block containing a stable benzamide core and a reactive primary ethylamine tail. The critical operational challenge with this reagent is its form: the hydrochloride salt . While the salt form confers stability and shelf-life, it renders the amine non-nucleophilic (

This guide addresses the three most common support tickets we receive: Solubility issues , Low coupling yields , and Product loss during workup .[1]

Part 1: Pre-Reaction Preparation (The Foundation)

The majority of yield failures occur before the reaction starts. The HCl salt must be managed correctly to ensure the amine is available for reaction.

Solvent & Base Compatibility Matrix

The HCl salt is an ionic lattice. It will not dissolve in Dichloromethane (DCM) or Tetrahydrofuran (THF) without a base to break the lattice.

| Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Recommended Base | Notes |

| Water | High | Moderate | NaOH / | Good for Schotten-Baumann conditions.[1] |

| DMF / DMSO | High | High | DIPEA / TEA | Best for peptide coupling (HATU/EDC).[1] |

| Methanol | High | High | TEA | Good for reductive amination; avoid for activated esters (transesterification risk).[1] |

| DCM / CHCl3 | Insoluble | High | DIPEA (Excess) | Critical: Salt will float as a suspension until base is added.[1] |

| Ether / Hexane | Insoluble | Insoluble | N/A | Antisolvents for precipitation.[1] |

The "Free-Basing" Protocol

Do not rely on in-situ deprotonation if your electrophile is unstable (e.g., hydrolytically sensitive acid chlorides).[1]

Method A: In-Situ (Recommended for HATU/EDC Couplings) [1]

-

Dissolve the electrophile (Carboxylic Acid) and Coupling Reagent in DMF/DCM.

-

Add 1.0 equiv of Base (DIPEA) to activate the acid.

-

In a separate vial, suspend N-(2-aminoethyl)-4-methylbenzamide HCl in the solvent.

-

Add 1.2 - 2.0 equiv of DIPEA to the amine suspension. It should clarify as the free base forms.

-

Combine the two solutions.

Method B: Extractive Free-Basing (Recommended for sensitive kinetics) [1]

-

Dissolve the HCl salt in minimal water (approx. 5 mL/g).

-

Basify to pH >12 using 1M NaOH.

-

Extract 3x with DCM.

-

Dry organics over

, filter, and concentrate. -

Result: The free amine is an oil/low-melting solid. Use immediately to avoid carbamate formation from atmospheric

.

Part 2: Reaction Optimization & Troubleshooting

Workflow Visualization: Troubleshooting Low Yields

If your yields are <50%, follow this logic flow to identify the bottleneck.

Caption: Diagnostic logic tree for isolating the cause of low reaction yields.

Common Failure Modes

1. The "Proton Sponge" Effect (Stoichiometry Error)

-

Symptom: Reaction stalls at ~50% conversion.[1]

-

Cause: You used 1.0 or 2.0 equivalents of base.

-

1.0 eq is consumed neutralizing the HCl salt of the starting material.

-

1.0 eq is consumed by the acid activation (e.g., HOBt release).

-

Result: The reaction becomes acidic, protonating the remaining amine and stopping the reaction.

-

-

Solution: Always use 3.0 to 4.0 equivalents of tertiary amine base (DIPEA/TEA) when coupling amine hydrochlorides.

2. Product Loss to Aqueous Phase

-

Symptom: Clean TLC, but low mass recovery after extraction.[1]

-

Cause: N-(2-aminoethyl)-4-methylbenzamide derivatives are often polar, especially if the coupled piece is also polar.[1] The secondary amide product can hydrogen bond with water.

-

Solution:

-

Saturate the aqueous layer with NaCl (Brine) before separation.

-

Use 10% Methanol in DCM or Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure DCM or Ethyl Acetate.

-

Part 3: Purification (The "Catch & Release" Strategy)

Because your product contains a benzamide core and likely a secondary amide (after reaction), it can be difficult to separate from polar impurities like urea byproducts (from EDC) or phosphine oxides (from coupling reagents).

Acid-Base Wash Protocol (Self-Validating)

This method uses the chemical properties of the molecule to purify it without a column.

Prerequisite: Your product must not contain other basic amines or extremely acid-sensitive groups.[1]

-

Dissolution: Dissolve crude reaction mixture in EtOAc (Ethyl Acetate).

-

Acid Wash (The "Catch"): Extract with 0.5 M HCl (2x).

-

Mechanism:[1][2][3][4] The unreacted starting material (primary amine) will protonate and go into the water.

-

Note: If your product is a neutral amide, it stays in the Organic layer. If your product is basic (e.g., you made a tertiary amine), it goes into the Aqueous layer.[1]

-

Assumption: Assuming standard amide coupling, your product is now a neutral amide (mostly).[1] Wait—Correction : The benzamide nitrogen is not basic, but if you retained the amine functionality (e.g., reductive amination), this step differs.

-

Scenario A (Amide Coupling): Product is neutral.[5] Impurities (unreacted amine) go to Aqueous. Keep Organic.

-

Scenario B (Reductive Amination): Product is basic. Product goes to Aqueous. Keep Aqueous.

-

Scenario A: You formed an Amide (Neutral Product)

-

Wash Organic layer with 0.5 M HCl (removes unreacted amine SM).

-

Wash Organic layer with Sat.

(removes unreacted acid SM). -

Dry (

) and evaporate.[6]

Scenario B: You formed a Secondary Amine (Basic Product)

-

Extract Organic with 0.5 M HCl. Product moves to Aqueous.

-

Discard Organic layer (removes non-basic impurities).

-

Basify Aqueous layer to pH 12 (NaOH). Product precipitates/oils out.

-

Extract back into DCM.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Pyridine as the base? A: We do not recommend Pyridine for the initial neutralization of the HCl salt. Its pKa (~5.2) is too low to effectively deprotonate the primary alkyl amine (pKa ~10) completely. Use DIPEA (pKa ~10-11) or Triethylamine.[1] Pyridine is acceptable as a solvent/catalyst after the free base is generated.

Q: The reaction mixture turned into a thick gel. What happened? A: You likely used DCM as the solvent with the HCl salt. The salt is insoluble, and as you added base, the precipitating DIPEA-HCl salt formed a thick slurry.

-

Fix: Add DMF (10-20% volume) to break the gel, or switch to mechanical stirring.

Q: I see a new spot on TLC that runs very high (non-polar). Is it a dimer? A: It is possible, but unlikely to be a homodimer of this molecule.[1] It is more likely the N-acylurea byproduct if you are using EDC/DCC. This is a common "dead-end" intermediate in coupling reactions.[1]

-

Prevention: Ensure your amine is fully deprotonated before adding it to the activated acid to ensure it outcompetes the rearrangement.

References

-

Amide Coupling Reagents & Mechanisms

-

Solubility of Benzamide Derivatives

-

PubChem Compound Summary for CID 126809482 (4-(2-aminoethyl)-N-methylbenzamide hydrochloride).[1] National Library of Medicine (US).

-

-

Purification of Polar Amines

-

Troubleshooting Amine HCl Salts in Synthesis

Sources

- 1. aablocks.com [aablocks.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Please give suggestion: high polar impurity purification - Chromatography Forum [chromforum.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. biotage.com [biotage.com]

- 6. peptide.com [peptide.com]

- 7. growingscience.com [growingscience.com]

- 8. hepatochem.com [hepatochem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 4-(2-aminoethyl)-N-methylbenzamide hydrochloride | C10H15ClN2O | CID 126809482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

Troubleshooting solubility issues with N-(2-aminoethyl)-4-methylbenzamide HCl

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for N-(2-aminoethyl)-4-methylbenzamide hydrochloride. As a Senior Application Scientist, I understand that navigating the physicochemical properties of a novel compound can present challenges. This guide is designed to provide you with in-depth, practical solutions to common solubility issues, grounded in established chemical principles. Our goal is to empower you to move past experimental hurdles and focus on your research objectives.

This is a living document, structured in a question-and-answer format to address the specific, real-world problems you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving N-(2-aminoethyl)-4-methylbenzamide HCl in water. What is its expected solubility and what solvent should I use?

This is a very common starting point. While the hydrochloride salt form is designed to enhance aqueous solubility, the molecule still possesses a significant non-polar benzamide structure which can limit solubility, especially at high concentrations.[1]

Answer:

N-(2-aminoethyl)-4-methylbenzamide HCl is expected to be most soluble in acidic aqueous solutions. Pure water is a good starting point, but solubility can be limited. For many applications, Dimethyl Sulfoxide (DMSO) is a suitable alternative solvent for creating high-concentration stock solutions.

Explanation of Causality:

The key to this compound's solubility is the primary amine on the ethyl side-chain. As an HCl salt, this amine is protonated (positively charged), which dramatically increases its affinity for polar solvents like water through ion-dipole interactions.[2][3] However, the 4-methylbenzamide portion of the molecule is hydrophobic. This dual nature means that while it is "water-soluble," it is not infinitely so, and the hydrophobic character can lead to dissolution issues.

Recommended Solvents & Starting Concentrations:

| Solvent | Estimated Solubility | Recommended Use | Key Considerations |

| Water (acidified, pH < 6.0) | ≥ 10 mg/mL | Preparing aqueous buffers for cell-based assays or in vivo studies. | pH is critical. Do not use neutral or basic buffers directly on the solid. |

| DMSO | ≥ 25 mg/mL | High-concentration stock solution preparation for long-term storage. | Ensure DMSO is anhydrous. Final DMSO concentration in assays should be kept low (<0.5%) to avoid solvent effects. |

| Ethanol | Moderately Soluble | Alternative for stock solutions, but may be less effective than DMSO. | Can be useful for serial dilutions from a DMSO stock. |

Q2: My compound dissolved in water initially, but it crashed out of solution when I added it to my neutral (pH 7.4) phosphate buffer. What happened?

This is a classic pH-dependent solubility issue. You have inadvertently converted the soluble salt form of your compound back into its less soluble "free base" form.

Answer:

The precipitation is caused by the deprotonation of the amino group at a higher pH. When the positively charged, water-soluble ammonium salt is neutralized by the basic components of the buffer, it becomes a neutral amine, which is significantly less soluble in water.[2][4]

The Chemistry Behind the Crash:

The solubility of this compound is governed by the pH of the solution relative to the pKa of the primary amine. The pKa is the pH at which 50% of the amine is in its protonated (charged, R-NH3+) form and 50% is in its deprotonated (neutral, R-NH2) form. For typical primary alkyl amines, the pKa is in the range of 9.5-11.0.[5]

-

At pH << pKa (e.g., pH 2-6): The amine is almost fully protonated (R-NH3+). This charged form is ionic and readily dissolves in water.[3]

-

At pH ≈ pKa: A mixture of protonated and deprotonated forms exists.

-

At pH > pKa (e.g., pH 7.4 and above): The equilibrium shifts significantly towards the neutral, deprotonated form (R-NH2). This form has lost its charge and is much more hydrophobic, causing it to precipitate from the aqueous solution.[1][2]

Caption: Step-by-step workflow for troubleshooting dissolution.

Detailed Troubleshooting Protocol:

-

Mechanical Agitation (Vortexing): Ensure you are vortexing the solution vigorously. This breaks up clumps of solid material and increases the surface area exposed to the solvent, accelerating dissolution.

-

Sonication: Use a bath sonicator. The high-frequency sound waves create micro-cavitations that act as a powerful scrubbing force on the surface of the solid particles, effectively breaking them apart and enhancing dissolution. This is often more effective than simple vortexing.

-

Gentle Warming: Gently warm the solution to 37-40°C. Increased temperature provides the energy needed to break the crystal lattice of the solid and increases the kinetic energy of the solvent molecules. Caution: Do not boil the solution, as this could lead to degradation of the compound.

-

Re-evaluate Solvent Choice: If these methods fail in an aqueous solvent, it indicates you may be exceeding the compound's thermodynamic solubility limit. At this point, preparing a stock solution in an organic solvent like DMSO is the most reliable path forward. [6]

Q4: How should I store stock solutions of N-(2-aminoethyl)-4-methylbenzamide HCl? How stable is it?

Proper storage is critical to ensure the integrity and reproducibility of your experiments.

Answer:

-

Solid Form: Store the solid compound desiccated at 4°C, protected from light.

-

DMSO Stock Solutions: Aliquot into single-use volumes and store at -20°C or -80°C. DMSO solutions are generally stable for several months under these conditions. Avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.

-

Aqueous Solutions: Aqueous solutions are significantly less stable and should be prepared fresh for each experiment. [6]Do not store aqueous solutions for more than 24 hours, even at 4°C, as hydrolysis of the amide bond is possible over time, especially if the pH is not optimal.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 126809482, 4-(2-aminoethyl)-N-methylbenzamide hydrochloride. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

-

Oxford University Press. (n.d.). Amine salts. In A Dictionary of Chemistry. Retrieved from [Link]

-

Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed, 15(3), 209-13. Retrieved from [Link]

-

National Council of Educational Research and Training (NCERT). (n.d.). Amines. In Chemistry Part II: Textbook for Class XII. Retrieved from [Link]

-

ScienceMadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

-

Quora. (2024). How to prepare a 2% working solution from a 10% stock solution of HCl (100 ml). Retrieved from [Link]

-

LibreTexts Chemistry. (2022). Chemical Properties of Amines: Bases and Salt Formation. Retrieved from [Link]

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

-

Pobudkowska, A., & Domańska, U. (2012). Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved from [Link]

-

Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

-

Solubility of Things. (n.d.). N-(2-aminoethyl)-4-chloro-benzamide. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-(2-aminoethyl)-4-methylbenzamide hydrochloride

Welcome to the technical support guide for the purification of N-(2-aminoethyl)-4-methylbenzamide hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-proven methods for achieving high purity. We will explore the causality behind experimental choices, provide self-validating protocols, and troubleshoot common issues encountered in the laboratory.

Introduction: Understanding the Molecule

N-(2-aminoethyl)-4-methylbenzamide hydrochloride is a polar organic salt. Its structure contains a primary amine, a secondary amide, and an aromatic ring, making it susceptible to specific types of impurities during synthesis. As a hydrochloride salt, it exhibits good solubility in polar protic solvents like water and alcohols, while its free base form is more soluble in organic solvents.[1][2][3] This duality is key to its purification.

Common impurities may include unreacted starting materials (e.g., ethylenediamine, 4-methylbenzoyl chloride), over-acylated byproducts like N,N'-bis(4-methylbenzoyl)ethylenediamine, or residual solvents.[4] The primary goal of any purification strategy is to effectively remove these contaminants while maximizing the recovery of the desired product.

Section 1: Frequently Asked Questions (FAQs)

Q1: I have a crude solid after my synthesis. Which purification technique should I attempt first?

A1: For a solid crude product, recrystallization is almost always the most efficient first step.[5][6] It is a powerful technique for removing moderate levels of impurities with high recovery and is less labor-intensive than chromatography. If recrystallization fails to yield a product of sufficient purity, a more rigorous chemical approach like acid-base extraction should be employed.

Q2: How do I select an appropriate solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures.[5][7] For a polar salt like N-(2-aminoethyl)-4-methylbenzamide hydrochloride, polar protic solvents are a good starting point. Ethanol, isopropanol, or mixed solvent systems like ethanol/water or ethanol/ether are often effective for amine hydrochlorides.[4][8] A small-scale solvent screen is highly recommended to identify the optimal system for your specific batch.

Q3: My product appears as a persistent oil and won't solidify. What is the cause and what should I do?

A3: The formation of an oil, a phenomenon known as "oiling out," often indicates the presence of significant impurities that depress the melting point or a high degree of supersaturation.[7][9] First, try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.[5] If that fails, the oil should be isolated and purified using a different method, such as acid-base extraction to remove non-basic impurities, followed by an attempt to crystallize the hydrochloride salt again.

Q4: What are the best analytical techniques to confirm the purity of my final product?

A4: A combination of methods provides the most comprehensive assessment of purity:

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying trace impurities.[10][11]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure of the desired compound and can reveal the presence of structural isomers or other organic impurities.[6]

-

Melting Point Analysis: A sharp, narrow melting point range is a strong indicator of high purity. Impurities typically cause melting point depression and broadening.[7]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11]

Section 2: Troubleshooting Purification Challenges

This section addresses specific problems you may encounter during your experiments.

Recrystallization Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Recovery of Crystals | 1. Too much solvent was used, keeping the product in solution even when cold. 2. The product has significant solubility in the chosen solvent even at low temperatures. 3. Premature crystallization during hot filtration led to product loss. | 1. Boil off some solvent to re-saturate the solution and cool again.[5] 2. Try a different solvent system or add an "anti-solvent" (a solvent in which the product is insoluble) dropwise to the solution until it turns cloudy, then heat to clarify and cool slowly. 3. Ensure the filtration apparatus (funnel, flask) is pre-heated to prevent cooling. |

| Product is Colored (Yellow/Brown) | Chromophoric (colored) byproducts or degradation products are present. | Add a small amount (1-2% w/w) of activated charcoal to the hot solution before filtration.[7][12] Boil for 5-10 minutes, then perform a hot filtration to remove the charcoal and adsorbed impurities. Use charcoal sparingly as it can adsorb your product and reduce yield. |

| Compound "Oils Out" Instead of Crystallizing | 1. The solution is cooling too rapidly. 2. The boiling point of the solvent is higher than the melting point of the compound/eutectic mixture. 3. High concentration of impurities. | 1. Allow the flask to cool slowly on the benchtop (insulate with glass wool if necessary) before moving to an ice bath.[7] 2. Switch to a lower-boiling point solvent system. 3. Proceed with an alternative purification method like acid-base extraction to remove the impurities first. |

Acid-Base Extraction Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Persistent Emulsion at the Interface | The organic and aqueous layers are not separating cleanly, often due to high concentrations of materials or vigorous shaking. | 1. Allow the separatory funnel to stand undisturbed for a longer period. 2. Gently swirl the funnel instead of shaking vigorously. 3. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. |

| Low Yield After Final Precipitation | 1. Incomplete extraction of the free base into the organic layer. 2. The pH was not sufficiently acidic during the final precipitation step, leaving the product dissolved as the free base. 3. The product hydrochloride has some solubility in the aqueous medium. | 1. Perform multiple extractions (e.g., 3x) with smaller volumes of the organic solvent. 2. Ensure the pH is lowered to 1-2 with concentrated HCl to guarantee full conversion to the salt. 3. Cool the solution in an ice bath for an extended period to maximize precipitation before filtration. |

Chromatography Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Compound Streaks on Silica Gel Column/TLC | The basic amine functionality is interacting strongly with the acidic silica gel stationary phase. | Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent system.[13] This will neutralize the acidic sites on the silica and improve peak shape. |

| Compound Elutes in the Solvent Front on Reverse-Phase (C18) HPLC | The compound is too polar for the nonpolar stationary phase and is not retained.[14] | This is a classic indication that a different chromatographic mode is needed. Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal solution for retaining and separating highly polar compounds.[14][15] HILIC uses a polar stationary phase with a primarily organic mobile phase. |

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is an excellent starting point for purifying the crude solid product.

-

Dissolution: Place the crude N-(2-aminoethyl)-4-methylbenzamide hydrochloride (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while stirring and heating to dissolve the solid completely.

-

Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and reheat to a gentle boil for 5-10 minutes.[7]

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove insoluble impurities (and charcoal, if used).

-

Crystallization: If the solution is clear, add hot deionized water dropwise until the solution just begins to turn persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and clarify the solution.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the collected crystals with a small amount of ice-cold ethanol to remove residual soluble impurities. Dry the crystals under vacuum.

Protocol 2: Purification via Acid-Base Extraction

This method is highly effective for removing non-basic or neutral impurities.[16][17]

Caption: Workflow for Acid-Base Purification.

-

Dissolution & Basification: Dissolve the crude hydrochloride salt in a minimal amount of water. Add an immiscible organic solvent such as ethyl acetate or dichloromethane. Transfer to a separatory funnel.

-

Conversion to Free Base: Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) while shaking and venting, until the pH of the aqueous layer is >11 (as checked with pH paper).[17] This deprotonates the amine, converting the salt to the free base, which will partition into the organic layer.[1]

-

Extraction: Extract the aqueous layer two more times with the organic solvent. Combine all organic extracts.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Salt Formation: Cool the dried organic solution in an ice bath. Slowly add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring. The pure N-(2-aminoethyl)-4-methylbenzamide hydrochloride will precipitate out as a solid.[13]

-

Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Section 4: Data Summary & Workflow Visualization

Table 1: Common Solvents for Recrystallization of Polar Amine Salts

| Solvent | Boiling Point (°C) | Characteristics & Use Case |

| Water | 100 | Excellent for highly polar salts. May require an anti-solvent like ethanol or acetone to induce crystallization.[5] |

| Ethanol | 78 | Good general-purpose solvent for amine hydrochlorides. Often used in combination with water or ether.[8] |

| Isopropanol | 82 | Similar to ethanol but slightly less polar; can sometimes offer better recovery. |